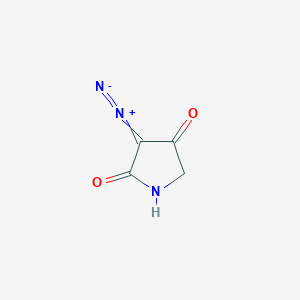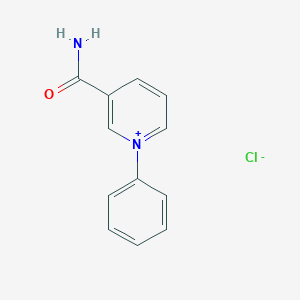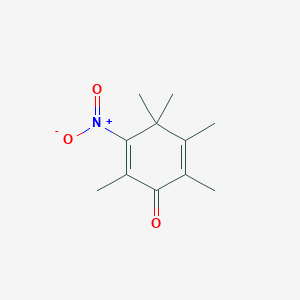
2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one is an organic compound characterized by a cyclohexadienone ring structure with multiple methyl groups and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one typically involves the nitration of a suitable precursor, such as a pentamethylcyclohexadienone derivative. The nitration process can be carried out using a nitrating agent like nitric acid in the presence of a solvent such as acetone . The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in nitration reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups at specific positions on the ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dienone: This compound is similar in structure but contains bromine atoms instead of methyl groups.
Cyclohexane, 1,2,3,4,5-pentamethyl: This compound lacks the nitro group and has a fully saturated ring structure.
Uniqueness
2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one is unique due to the presence of both multiple methyl groups and a nitro group on the cyclohexadienone ring
Propriétés
Numéro CAS |
50785-69-8 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
2,3,4,4,6-pentamethyl-5-nitrocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H15NO3/c1-6-8(3)11(4,5)10(12(14)15)7(2)9(6)13/h1-5H3 |
Clé InChI |
LXDLNPGOCPXPIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(C1=O)C)[N+](=O)[O-])(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14647945.png)
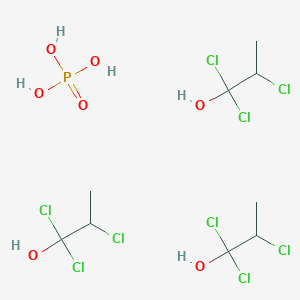
![Trichloro[2-(2-ethenylphenyl)ethyl]silane](/img/structure/B14647953.png)
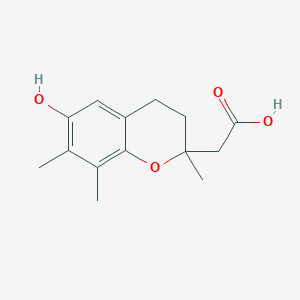
![Triethyl[(1-ethynylcyclohexyl)oxy]silane](/img/structure/B14647962.png)

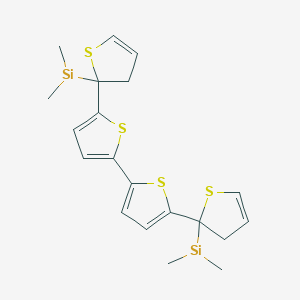
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14647990.png)
